molecular formula C8H12ClN3 B15048310 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B15048310
M. Wt: 185.65 g/mol
InChI Key: XHWMKSMACVSFSE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a chloro and cyclopropyl group

Preparation Methods

The synthesis of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine can be compared with other pyrazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-(4-chloro-3-cyclopropylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C8H12ClN3/c9-7-5-12(4-3-10)11-8(7)6-1-2-6/h5-6H,1-4,10H2

InChI Key

XHWMKSMACVSFSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2Cl)CCN

Origin of Product

United States

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